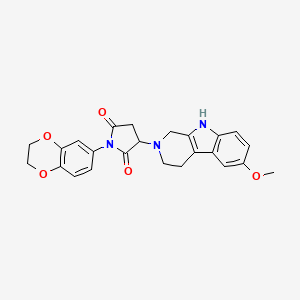
N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and thiosemicarbazide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl chloride derivatives can yield different 1,3,4-thiadiazole derivatives with varying biological activities .
Scientific Research Applications
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promising antimicrobial activity against various bacterial and fungal strains . In medicine, it is being investigated for its potential as an anticancer agent due to its cytotoxic properties . Additionally, it has applications in the agricultural industry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of 2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiadiazole derivatives, which are known to exhibit cytotoxic and antimicrobial activities .
Comparison with Similar Compounds
2-METHYL-N-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide . While both compounds exhibit cytotoxic properties, the specific substituents on the thiadiazole ring can significantly influence their biological activities and mechanisms of action.
Properties
Molecular Formula |
C13H14N4O3S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(2)11(18)14-12-15-16-13(22-12)21-7-9-4-3-5-10(6-9)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,15,18) |
InChI Key |
BVORCUYENWEPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11189236.png)
![1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B11189244.png)
![6,8,8,9-tetramethyl-3-[(pyrimidin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11189248.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methylbenzamide](/img/structure/B11189256.png)

![N-cyclopentyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11189266.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11189280.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11189301.png)
![4-[(4-methoxyphenyl)amino]-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11189305.png)
![N-cyclohexyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189306.png)

![methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate](/img/structure/B11189313.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide](/img/structure/B11189315.png)
![methyl 2-[7-(4-chlorophenyl)-4-(4-methylphenyl)-3,5,12-trioxo-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11189319.png)
